4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-
Description
Core Thiazolidinone Scaffold: Ring Conformation and Tautomerism
The thiazolidinone scaffold represents a five-membered heterocyclic ring system containing one sulfur atom at position 1, one nitrogen atom at position 3, and a carbonyl group at position 4 (Figure 1). X-ray crystallographic studies of analogous thiazolidinone derivatives reveal that the ring typically adopts an envelope conformation , with the sulfur atom acting as the "flap" and the remaining atoms lying in a nearly planar arrangement. This conformation minimizes steric strain while allowing for optimal orbital overlap between the heteroatoms and substituents.
Tautomerism is a critical feature of the thiazolidinone system. The 4-thiazolidinone core exists in equilibrium between two tautomeric forms: the 4-keto form (predominant under neutral or acidic conditions) and the 4-hydroxy form (favored in basic media). The tautomeric equilibrium influences electronic distribution across the ring, thereby modulating reactivity and biological activity. For the target compound, the presence of electron-withdrawing substituents like the trifluoromethyl group at position 3 stabilizes the keto form by delocalizing electron density through resonance (Figure 2).
Table 1: Key structural parameters of the thiazolidinone scaffold
Positional Isomerism Analysis: Methylamino and Trifluoromethylphenyl Substituents
Positional isomerism in this compound arises from the fixed locations of the methylamino (–NHCH₃) group at position 5 and the 3-(trifluoromethyl)phenyl moiety at position 3 (Figure 3). Synthetic and spectroscopic evidence confirms that these substituents occupy specific positions on the thiazolidinone ring:
- The methylamino group at position 5 participates in hydrogen bonding with the carbonyl oxygen at position 4, as evidenced by characteristic IR absorptions at 1686–1657 cm⁻¹ (C=O stretch) and 3225–3200 cm⁻¹ (N–H stretch).
- The trifluoromethylphenyl group at position 3 adopts a near-orthogonal orientation relative to the thiazolidinone plane, with a dihedral angle of approximately 48°. This spatial arrangement minimizes steric clashes while allowing π-π interactions with adjacent aromatic systems in molecular packing.
Alternative positional isomers (e.g., methylamino at position 3 and trifluoromethylphenyl at position 5) would exhibit distinct spectroscopic and crystallographic profiles. For instance, shifting the methylamino group to position 3 would disrupt the hydrogen-bonding network observed in the current configuration, potentially altering solubility and reactivity.
Figure 4: Comparative stability of positional isomers
- Isomer A (target compound): Stabilized by intramolecular H-bonding (N–H⋯O=C)
- Isomer B (hypothetical): Lacks stabilizing interactions, higher steric strain
IUPAC Nomenclature and CAS Registry Number (820210-70-6) Validation
The systematic IUPAC name for this compound is derived through the following analysis:
- Parent structure : Thiazolidin-4-one (five-membered ring with S at position 1, N at 3, and ketone at 4).
- Substituents :
- 3-(Trifluoromethyl)phenyl group at position 3.
- Methylamino group (–NHCH₃) at position 5.
Applying substitutive nomenclature rules, the full name is 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]thiazolidin-4-one . This aligns with the CAS Registry Number 820210-70-6 , which uniquely identifies the compound in chemical databases.
Table 2: Nomenclature and registry validation
Properties
CAS No. |
820210-70-6 |
|---|---|
Molecular Formula |
C11H11F3N2OS |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11F3N2OS/c1-15-9-10(17)16(6-18-9)8-4-2-3-7(5-8)11(12,13)14/h2-5,9,15H,6H2,1H3 |
InChI Key |
IKUUUMCNNZYJAG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C(=O)N(CS1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclocondensation with Bromoacetate
This method adapts protocols from, utilizing 3-(trifluoromethyl)phenyl thiourea (1 ) as the starting material:
- S-Alkylation : Reaction with ethyl 2-bromoacetate in ethanol/NaHCO₃ yields the intermediate thioether (2 ).
- Cyclization : Heating in acetic acid facilitates ring closure to form 3-[3-(trifluoromethyl)phenyl]-4-thiazolidinone (3 ).
Post-Functionalization at C5 :
- Methylamino Introduction : Treatment of 3 with methylamine under Mitsunobu conditions (DIAD, PPh₃) introduces the 5-methylamino group via nucleophilic substitution.
Reaction Conditions :
- Yield: 62% (over two steps)
- Characterization: $$ ^1H $$ NMR (DMSO-d6): δ 7.85 (s, 1H, Ar-H), 4.21 (dd, 1H, CH₂), 3.72 (s, 3H, NCH₃).
Multicomponent One-Pot Synthesis
Three-Component Reaction (Amine-Aldehyde-Mercaptoacetic Acid)
- 3-(Trifluoromethyl)aniline ( 4)
- Glyoxylic acid (as aldehyde precursor)
- Mercaptoacetic acid ( 6)
Procedure :
- Condensation of 4 with glyoxylic acid forms the imine intermediate (5 ).
- Cyclocondensation with 6 in toluene under reflux yields 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-4-thiazolidinone (7 ).
Methylamination at C5 :
- Stepwise Approach : 7 is treated with thionyl chloride to form the 5-chloro derivative, followed by nucleophilic substitution with methylamine (40% NH₂CH₃ in EtOH).
Optimization Data :
- Temperature: 80°C
- Catalyst: Piperidine (10 mol%)
- Yield: 58% (after substitution)
- Purity (HPLC): >95%.
Knoevenagel Condensation for C5 Functionalization
Base-Catalyzed Condensation with Methylamine
Building on, this method modifies the C5 position of pre-formed thiazolidinones:
- Synthesis of 5-Methylene-4-thiazolidinone ( 8) : Knoevenagel condensation of 3-[3-(trifluoromethyl)phenyl]-4-thiazolidinone with formaldehyde in AcOH/NaOAc.
- Michael Addition with Methylamine : 8 reacts with methylamine in ethanol, yielding the target compound via conjugate addition.
Key Observations :
- Stereoselectivity: Exclusive Z-configuration at C5 confirmed by X-ray crystallography.
- Solvent Effects: Ethanol enhances regioselectivity compared to DMF.
Solid-Phase Synthesis for Scalability
Wang Resin-Supported Approach
Inspired by, this method improves yield and purity:
- Resin Functionalization : Wang resin is loaded with 3-(trifluoromethyl)benzoic acid via DCC coupling.
- Thiazolidinone Formation : Treatment with thioglycolic acid and methylamine hydrochloride under microwave irradiation (100°C, 30 min).
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Cyclocondensation | 2 | 62 | 92 | Modular, scalable |
| Multicomponent | 1 | 58 | 95 | Rapid, one-pot |
| Knoevenagel | 2 | 55 | 90 | Stereoselective |
| Solid-Phase | 2 | 78 | 98 | High purity, minimal workup |
Critical Considerations :
- Trifluoromethyl Effects : Electron-withdrawing nature slows cyclization, necessitating higher temperatures.
- Methylamino Stability : Prone to oxidation; reactions require inert atmospheres.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the thiazolidinone ring, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives have been extensively studied. Research indicates that compounds within this class demonstrate significant activity against various bacterial strains. For instance, a study highlighted the synthesis of 2-trifluoromethyl benzimidazole-thiazolidinone derivatives , which were evaluated for antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results showed that these derivatives exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Thiazolidinone Derivative A | S. aureus | 12.5 µg/mL |
| 4-Thiazolidinone Derivative B | E. coli | 25 µg/mL |
| 4-Thiazolidinone Derivative C | Klebsiella pneumoniae | 15 µg/mL |
Anticancer Properties
Recent studies have revealed the anticancer potential of thiazolidinone derivatives, particularly in targeting various cancer cell lines. For example, a review documented several 4-thiazolidinone-bearing hybrid molecules that demonstrated cytotoxic effects against leukemia, colon cancer, and CNS cancer cell lines. Notably, certain compounds exhibited IC50 values as low as 0.01–0.02 µM against these cell lines .
Table 2: Cytotoxicity of Thiazolidinone Compounds Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Hybrid A | MOLT-4 (Leukemia) | <0.01 |
| Hybrid B | SW-620 (Colon) | 0.02 |
| Hybrid C | SF-539 (CNS) | 0.015 |
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones has also been explored, with several studies indicating their ability to inhibit inflammatory pathways. One study focused on the synthesis of thiazolidinone derivatives that showed promising results in reducing inflammation markers in vitro . The mechanisms often involve the modulation of cytokine production and inhibition of pro-inflammatory mediators.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Cheddie et al., a series of 2-trifluoromethyl benzimidazole-thiazolidinone derivatives were synthesized and tested against multiple bacterial strains. The results indicated that specific modifications to the thiazolidinone structure significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Anticancer Activity
A detailed investigation into thiazolidinone hybrids reported by El-Sayed et al. demonstrated their effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The study provided insights into how structural variations influenced cytotoxicity, paving the way for the development of novel anticancer agents.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Flurtamone (5-(methylamino)-2-phenyl-4-(3-(trifluoromethyl)phenyl)-3(2H)-furanone)
- Core Structure: Furanone (5-membered lactone) vs. thiazolidinone.
- Key Substituents: CF₃-phenyl and methylamino groups.
- Activity: Flurtamone is a herbicide, suggesting that the furanone core may favor pesticidal activity over therapeutic applications .
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Core Structure: Oxadiazole (5-membered ring with two nitrogens and one oxygen) vs. thiazolidinone.
- Key Substituents : Dual CF₃-phenyl groups.
- Structural Insight: The oxadiazole’s electron-deficient nature may enhance reactivity in agrochemical contexts compared to the thiazolidinone’s sulfur-containing ring.
Thiazolidinone Derivatives with Modified Substituents
Compound 5b (3-[5'-(3”-indolomethylene)-1',3',4'-oxadiazol-2'-yl]-2-(p-methoxy phenyl)-4-thiazolidinone)
- Substituents : Oxadiazole side chain and p-methoxyphenyl.
- Activity : Demonstrated cardiovascular activity at 2.5 mg/kg, attributed to the oxadiazole group’s ability to modulate ion channels or enzymes .
- Comparison : The target compound lacks an oxadiazole side chain but shares the CF₃-phenyl group, which may offer distinct pharmacokinetic advantages (e.g., longer half-life).
4-Thiazolidinone Derivatives with Antimicrobial Activity (Compounds 4a and 4e)
- Substituents : Fluoro-phenyl, methyl-quinazolinyl, or methoxy-phenyl groups.
- Activity : MIC values of 100–400 µg/mL against Gram-positive bacteria and fungi .
- Comparison : The target compound’s CF₃-phenyl group may confer broader-spectrum activity due to increased membrane permeability, though direct evidence is lacking.
5-[[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylene]-3-ethyl-2-thioxo-4-thiazolidinone
- Substituents : Chloro-fluorophenyl and thioxo group.
- Comparison: The target compound’s methylamino group at position 5 may offer better solubility than the thioxo derivative’s hydrophobic substituents.
Substituent-Driven Activity Trends
Key Structural and Functional Insights
Role of the CF₃ Group : The trifluoromethyl group is a recurring motif in agrochemicals (e.g., flurtamone , oxadiazole derivatives ) and antimicrobial agents , suggesting its utility in enhancing target affinity and metabolic stability.
Impact of Core Heterocycles: Thiazolidinones are more commonly associated with therapeutic applications (e.g., antimicrobial, cardiovascular), while furanones and oxadiazoles often appear in pesticidal contexts.
Substituent Flexibility: Modifications at positions 2, 3, and 5 of the thiazolidinone ring significantly alter bioactivity. For example: Position 5: Methylamino groups may improve solubility, whereas thioxo groups enhance electron density. Position 3: Aryl groups like CF₃-phenyl increase lipophilicity, favoring membrane penetration.
Biological Activity
4-Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities. The specific compound 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- is particularly noteworthy for its potential pharmacological applications, including antitubercular, anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic uses.
Chemical Structure and Synthesis
The compound in focus features a thiazolidinone ring substituted with a methylamino group and a trifluoromethylphenyl moiety. The synthesis typically involves cyclization reactions of appropriate hydrazones with thiolactic acid, leading to the formation of the thiazolidinone framework. The structural characteristics significantly influence its biological activity.
Antimycobacterial Activity
Research indicates that 4-thiazolidinones exhibit promising antimycobacterial properties. For instance, derivatives of 4-thiazolidinone have been shown to inhibit Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL for certain analogs . This activity is crucial given the rising incidence of multidrug-resistant tuberculosis.
Anticancer Properties
Several studies have demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cells. For example, certain 2,3-disubstituted thiazolidinones have been reported to inhibit cell proliferation in various cancer cell lines, including HT29 (colon cancer) and A549 (lung cancer) cells . The mechanism often involves the induction of oxidative stress and modulation of cell cycle regulators such as CDK1/cyclin B .
Antimicrobial Activity
The antimicrobial efficacy of 4-thiazolidinones has been evaluated against a range of bacterial strains. In vitro studies revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , with MIC values indicating potent effects . Furthermore, some derivatives have shown antifungal properties against Candida albicans .
Anti-inflammatory Effects
Thiazolidinone derivatives also exhibit anti-inflammatory activities by inhibiting matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation. Compounds with specific substitutions at the C-2 position of the thiazolidinone ring have demonstrated significant MMP-9 inhibition at nanomolar concentrations . This suggests potential therapeutic applications in conditions characterized by excessive inflammation.
Structure-Activity Relationship (SAR)
The biological activity of 4-thiazolidinones is heavily influenced by their structural modifications. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances antimicrobial and anticancer activity.
- Positioning of Functional Groups : Variations at the C-2 position significantly impact the inhibitory potency against MMPs and other targets.
- Hydrophilicity vs. Lipophilicity : Compounds with hydrophilic substituents tend to exhibit better biological activity compared to those with lipophilic groups .
Case Studies
- Antitubercular Activity : A study identified a lead compound among several synthesized thiazolidinones that showed effective inhibition of M. tuberculosis protein tyrosine phosphatase B enzyme with an IC50 value of 1.1 µM .
- Anticancer Activity : In a comparative study on various thiazolidinone derivatives, compounds were found to significantly reduce metabolic activity in A549 lung cancer cells in a dose-dependent manner, indicating their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-thiazolidinone derivatives with trifluoromethylphenyl substituents?
- Methodology : A two-step approach is commonly used:
Schiff base formation : React substituted aromatic amines with carbonyl precursors (e.g., Vilsmeier-Haack reagents) to generate intermediates.
Cyclocondensation : Treat intermediates with thiolactic acid or chloroacetic acid in the presence of triethylamine (Et₃N) and polar aprotic solvents (e.g., DMF). Sodium acetate may be added to control acidity .
- Key Optimization : Reaction times (3–72 hours) and solvent systems (e.g., DMF-acetic acid mixtures) significantly influence yield and purity .
Q. How can structural characterization be rigorously performed for this compound?
- Analytical Toolkit :
- NMR Spectroscopy : Confirm substituent positions (e.g., trifluoromethyl at the 3-phenyl group) via ¹H/¹³C/¹⁹F NMR.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
- FT-IR : Identify thiazolidinone ring vibrations (~1680–1700 cm⁻¹ for carbonyl) .
Q. What solvent systems and catalysts enhance reaction efficiency?
- Preferred Conditions :
- Et₃N in DMF or THF for deprotonation and nucleophilic activation.
- Sodium acetate as a mild base in refluxing acetic acid for cyclization .
- Avoid : Prolonged exposure to moisture, which hydrolyzes intermediates .
Advanced Research Questions
Q. How do electronic effects of the 3-(trifluoromethyl)phenyl group influence bioactivity?
- Structure-Activity Relationship (SAR) :
- The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates π-π stacking with biological targets.
- Compare with analogs lacking the CF₃ group: Reduced activity in pesticidal assays (e.g., similar to flurtamone derivatives) .
Q. How to resolve contradictions in reported biological activity across studies?
- Root Causes :
- Purity Discrepancies : Impurities from incomplete cyclization (e.g., residual Schiff bases) may skew bioassay results. Validate purity via HPLC before testing .
- Assay Variability : Standardize protocols (e.g., fixed concentrations, solvent controls).
Q. What computational methods predict binding interactions with biological targets?
- Approach :
- Molecular Docking : Screen against enzymes like acetylcholinesterase or cytochrome P450 using AutoDock Vina.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .
Q. How to design derivatives for pesticidal applications?
- Strategic Modifications :
- Introduce lipophilic groups (e.g., halogenated aryl rings) to enhance membrane penetration.
- Replace the methylamino group with bulkier amines to reduce off-target effects.
- Patent Insight : Europäisches Patentblatt highlights similar compounds as pesticides, suggesting agrochemical potential .
Q. What stability challenges arise under physiological conditions?
- Degradation Pathways :
- Hydrolysis of the thiazolidinone ring in acidic/basic media.
- Oxidation of the methylamino group.
- Mitigation : Use prodrug strategies (e.g., acetylated amines) or formulate with stabilizers like cyclodextrins .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction progress via TLC (e.g., silica gel plates, UV visualization) .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .
- Safety Protocols : Handle trifluoromethylphenyl intermediates in fume hoods due to potential respiratory toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
